molecular formula C21H17N3O3S B3495198 METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE

METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE

Cat. No.: B3495198
M. Wt: 391.4 g/mol
InChI Key: CKAZROWCXDASDJ-UHFFFAOYSA-N
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Description

METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a naphthoimidazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the imidazole ring, known for its biological activity, adds to the compound’s potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE typically involves multi-step organic synthesis. The process begins with the preparation of the naphthoimidazole core, which is then functionalized to introduce the sulfanyl and acetamido groups. The final step involves esterification to form the methyl benzoate derivative. Common reagents used in these steps include glyoxal, ammonia, and various acylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines .

Scientific Research Applications

METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with biological targets through the imidazole ring. This ring can coordinate with metal ions and participate in hydrogen bonding, making it a versatile pharmacophore. The compound may inhibit enzymes or disrupt cellular processes by binding to specific molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-imidazole-2-thiol
  • 2-Methyl-1H-imidazole-4-carboxamide
  • Naphtho[2,3-d]imidazole derivatives

Uniqueness

METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE is unique due to the combination of the naphthoimidazole core with the sulfanyl and acetamido functionalities. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-[[2-(1H-benzo[f]benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c1-27-20(26)15-7-4-8-16(9-15)22-19(25)12-28-21-23-17-10-13-5-2-3-6-14(13)11-18(17)24-21/h2-11H,12H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAZROWCXDASDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC4=CC=CC=C4C=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-(2-{1H-NAPHTHO[2,3-D]IMIDAZOL-2-YLSULFANYL}ACETAMIDO)BENZOATE

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